molecular formula C8H5ClF3NO B13575817 3-(6-Chloropyridin-3-yl)-1,1,1-trifluoropropan-2-one

3-(6-Chloropyridin-3-yl)-1,1,1-trifluoropropan-2-one

Cat. No.: B13575817
M. Wt: 223.58 g/mol
InChI Key: GHEWJRWDKWADCD-UHFFFAOYSA-N
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Description

3-(6-Chloropyridin-3-yl)-1,1,1-trifluoropropan-2-one is an organic compound that features a pyridine ring substituted with a chlorine atom and a trifluoromethyl ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Chloropyridin-3-yl)-1,1,1-trifluoropropan-2-one typically involves the reaction of 6-chloropyridine with a trifluoromethyl ketone precursor under specific conditions. One common method involves the use of a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(6-Chloropyridin-3-yl)-1,1,1-trifluoropropan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

3-(6-Chloropyridin-3-yl)-1,1,1-trifluoropropan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(6-Chloropyridin-3-yl)-1,1,1-trifluoropropan-2-one involves its interaction with specific molecular targets. For instance, compounds with similar structures, such as thiacloprid, act by disrupting the nervous system of insects by stimulating nicotinic acetylcholine receptors . This mechanism can be leveraged in designing insecticides and other bioactive molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-Chloropyridin-3-yl)-1,1,1-trifluoropropan-2-one is unique due to its trifluoromethyl ketone group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C8H5ClF3NO

Molecular Weight

223.58 g/mol

IUPAC Name

3-(6-chloropyridin-3-yl)-1,1,1-trifluoropropan-2-one

InChI

InChI=1S/C8H5ClF3NO/c9-7-2-1-5(4-13-7)3-6(14)8(10,11)12/h1-2,4H,3H2

InChI Key

GHEWJRWDKWADCD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1CC(=O)C(F)(F)F)Cl

Origin of Product

United States

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